molecular formula C9H8BrFO3 B2435773 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester CAS No. 908248-31-7

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

Cat. No.: B2435773
CAS No.: 908248-31-7
M. Wt: 263.062
InChI Key: QZTZFGXVYPYHCG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H8BrFO3 and its molecular weight is 263.062. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester can be synthesized using various chemical reactions. For instance, the synthesis of related compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester involves bromation, oxidation, and esterification processes (Zha Hui-fang, 2011).

  • Crystal Structures : The compound's structure and molecular parameters can be explored using various methods, such as vibrational analysis and DFT studies. For instance, studies on similar bromo–hydroxy–benzoic acid derivatives have been conducted to understand their crystal structures and molecular interactions (P. A. Suchetan et al., 2016).

  • Chemical Reactivity Descriptors : Understanding the reactivity of this compound involves studying various descriptors like ionization energy, hardness, electrophilicity, and Fukui function. The impact of solvents on these reactivity parameters can also be significant (S. Yadav et al., 2022).

Applications in Material Science and Organic Chemistry

  • Liquid Crystalline Properties : Derivatives of compounds like this compound can exhibit interesting liquid crystalline properties. For example, certain benzothieno derivatives have shown mesomorphic behavior useful in material science (Bedřich Košata et al., 2004).

  • Formation of Novel Compounds : The compound can be used as a precursor or intermediate in the synthesis of various organic compounds. For instance, its derivatives can be used in the synthesis of fluorinated heterocyclic compounds (G. Shi et al., 1996).

Environmental and Biological Studies

  • Environmental Degradation Pathways : The degradation pathways of similar compounds in environmental settings, like in methanogenic consortiums, have been studied to understand their environmental impact (K. Londry & P. Fedorak, 1993).

  • Marine Biology and Pharmacology : Derivatives of bromophenols, which are structurally related to this compound, have been isolated from marine algae and studied for their pharmacological activities (Han Lijun et al., 2005).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound may participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis. The compound, being an organoboron reagent, can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, the compound can be involved in the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various applications in pharmaceuticals, materials science, and other fields.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction’s efficiency and the stability of the compound.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTZFGXVYPYHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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